(2-Aminobutyl)(ethyl)amine
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Overview
Description
(2-Aminobutyl)(ethyl)amine, also known as (S)-N1-ethylbutane-1,2-diamine, is an organic compound with the molecular formula C6H16N2. It is a secondary amine characterized by the presence of an ethyl group and a butyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Aminobutyl)(ethyl)amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines. For instance, the reaction of ethylamine with 2-chlorobutane under basic conditions can yield this compound . Another method involves reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using catalytic hydrogenation techniques. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
(2-Aminobutyl)(ethyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form different amine derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Haloalkanes and alkyl halides are typical reagents for substitution reactions
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Primary amines.
Substitution: Various amine derivatives depending on the substituents used
Scientific Research Applications
(2-Aminobutyl)(ethyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active compounds and pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Aminobutyl)(ethyl)amine involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters such as serotonin and dopamine . This mechanism is similar to that of other amine-based compounds used in the treatment of depression and other neurological conditions .
Comparison with Similar Compounds
Similar Compounds
Methylamine (CH3NH2): A primary amine with a single methyl group attached to the nitrogen atom.
Dimethylamine ((CH3)2NH): A secondary amine with two methyl groups attached to the nitrogen atom.
Trimethylamine ((CH3)3N): A tertiary amine with three methyl groups attached to the nitrogen atom.
Uniqueness
(2-Aminobutyl)(ethyl)amine is unique due to its specific structure, which includes both an ethyl and a butyl group attached to the nitrogen atom. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C6H16N2 |
---|---|
Molecular Weight |
116.20 g/mol |
IUPAC Name |
1-N-ethylbutane-1,2-diamine |
InChI |
InChI=1S/C6H16N2/c1-3-6(7)5-8-4-2/h6,8H,3-5,7H2,1-2H3 |
InChI Key |
LNSQCMZLXWAQBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CNCC)N |
Origin of Product |
United States |
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